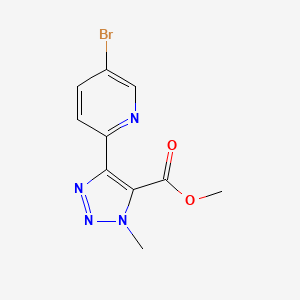
methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a triazole ring. The presence of these functional groups makes it a valuable candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for this synthesis often involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can participate in halogen bonding, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological targets and influence various biochemical pathways .
相似化合物的比较
Methyl 2-(5-bromopyridin-2-yl)acetate: Similar structure but lacks the triazole ring.
4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid: Contains a bromopyridine moiety but differs in the functional groups attached.
Uniqueness: Methyl 4-(5-bromopyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a bromopyridine and a triazole ring in its structure. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in research and industrial applications.
属性
分子式 |
C10H9BrN4O2 |
|---|---|
分子量 |
297.11 g/mol |
IUPAC 名称 |
methyl 5-(5-bromopyridin-2-yl)-3-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2/c1-15-9(10(16)17-2)8(13-14-15)7-4-3-6(11)5-12-7/h3-5H,1-2H3 |
InChI 键 |
UKWFZFIEDJVDIX-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N=N1)C2=NC=C(C=C2)Br)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)
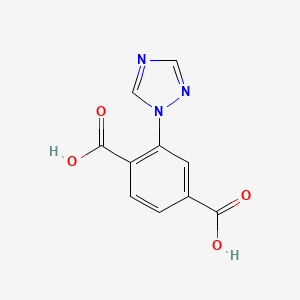
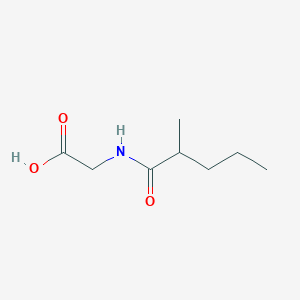
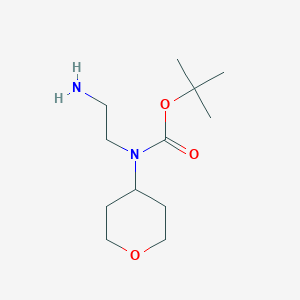
![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)

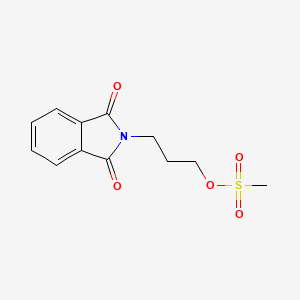
![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxopentanoate](/img/structure/B11759634.png)
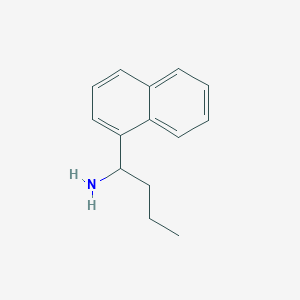

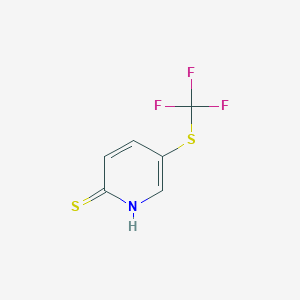
![[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759653.png)

